molecular formula C8H11NO3 B8342147 4,5-Dimethoxy-2-methylpyridine 1-oxide

4,5-Dimethoxy-2-methylpyridine 1-oxide

Cat. No. B8342147
M. Wt: 169.18 g/mol
InChI Key: PCUFYDHFOWTGFB-UHFFFAOYSA-N
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Patent
US04758579

Procedure details

20 ml of a 30% strength sodium methylate solution are added dropwise to a suspension of 16.9 g of 5-methoxy-2-methyl-4-nitropyridine 1-oxide in 170 ml of dry methanol and the mixture is stirred at 20° C. for 15 hours and then at 50° C. for 4 hours. The pH is brought to 7 by careful addition of concentrated sulfuric acid, while cooling with ice, the mixture is concentrated, the residue is extracted by stirring with 200 ml of methylene chloride, the insoluble constituents are filtered off, 10 ml of toluene are added and the mixture is concentrated to dryness again. 15.2 g (98% of theory) of 4,5-dimethoxy-2-methylpyridine-1-oxide are obtained as colorless crystals of m.p. 118°-121° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O-:2].[Na+].[CH3:4][O:5][C:6]1[C:7]([N+]([O-])=O)=[CH:8][C:9]([CH3:13])=[N+:10]([O-:12])[CH:11]=1.S(=O)(=O)(O)O>CO>[CH3:1][O:2][C:7]1[C:6]([O:5][CH3:4])=[CH:11][N+:10]([O-:12])=[C:9]([CH3:13])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
16.9 g
Type
reactant
Smiles
COC=1C(=CC(=[N+](C1)[O-])C)[N+](=O)[O-]
Name
Quantity
170 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 20° C. for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 50° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue is extracted
STIRRING
Type
STIRRING
Details
by stirring with 200 ml of methylene chloride
FILTRATION
Type
FILTRATION
Details
the insoluble constituents are filtered off
ADDITION
Type
ADDITION
Details
10 ml of toluene are added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated to dryness again

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC1=CC(=[N+](C=C1OC)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 15.2 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.